molecular formula C9H9ClFNO B13052488 1-Amino-1-(4-chloro-3-fluorophenyl)acetone

1-Amino-1-(4-chloro-3-fluorophenyl)acetone

Cat. No.: B13052488
M. Wt: 201.62 g/mol
InChI Key: KBSXAWPZTHGPDZ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-3-fluorophenyl)acetone is an organic compound with the molecular formula C9H9ClFNO It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, which is further connected to an acetone moiety

Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-3-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoroacetophenone with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-chloro-3-fluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(4-chloro-3-fluorophenyl)acetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-fluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, such as halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Amino-1-(4-chloro-3-fluorophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(4-chlorophenyl)acetone: Lacks the fluoro group, which may result in different chemical and biological properties.

    1-Amino-1-(4-fluorophenyl)acetone: Lacks the chloro group, which can also affect its reactivity and interactions.

    1-Amino-1-(3-chloro-4-fluorophenyl)acetone: Has a different substitution pattern on the phenyl ring, which can influence its chemical behavior and applications.

The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3

InChI Key

KBSXAWPZTHGPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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